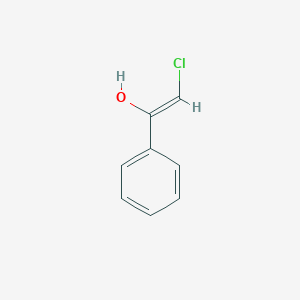![molecular formula C9H11ClN2O5 B13803911 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate CAS No. 81777-43-7](/img/structure/B13803911.png)
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted dioxopyrimidine ring attached to a methoxyethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2,4-dioxopyrimidine, which can be obtained through the chlorination of 2,4-dioxopyrimidine.
Methoxylation: The 5-chloro-2,4-dioxopyrimidine is then reacted with methoxyethanol in the presence of a suitable base, such as sodium hydride, to form the intermediate 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethanol.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride, can be used.
Major Products
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Hydrolysis: Carboxylic acid and alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A similar compound with a purine ring instead of a pyrimidine ring.
5-Chloro-2,4-dioxopyrimidine: The starting material for the synthesis of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted pyrimidine ring and a methoxyethyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81777-43-7 |
|---|---|
Molecular Formula |
C9H11ClN2O5 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H11ClN2O5/c1-6(13)17-3-2-16-5-12-4-7(10)8(14)11-9(12)15/h4H,2-3,5H2,1H3,(H,11,14,15) |
InChI Key |
NDKHORDFZTVOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C=C(C(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
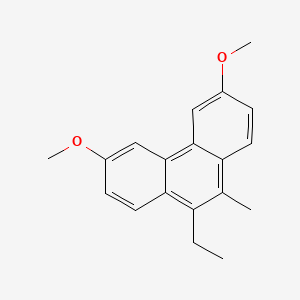
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

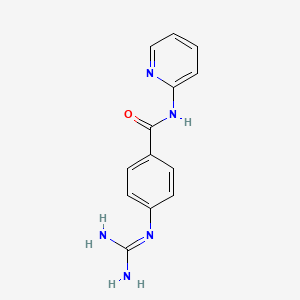
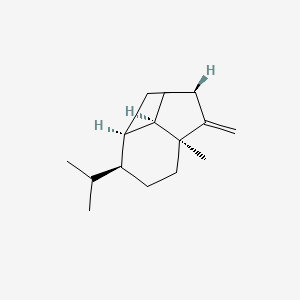
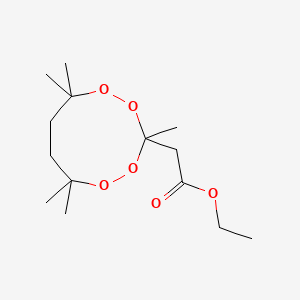
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)


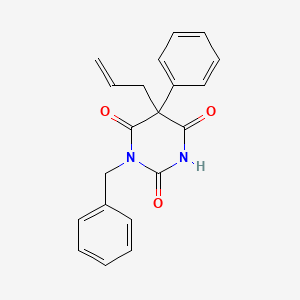
![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
